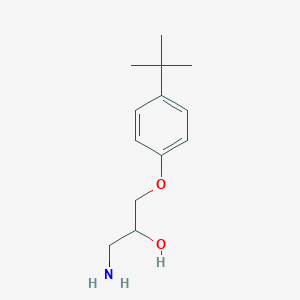

1-氨基-3-(4-叔丁基苯氧基)-丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol" is a chemical that belongs to a class of compounds known for their potential pharmacological activities. The related compounds discussed in the provided papers include a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, which have been synthesized and evaluated for their biological activities, particularly as beta-adrenergic blocking agents . These compounds have shown significant potency in animal models, with some exhibiting cardioselectivity, which is a desirable trait for beta-blockers as it can reduce side effects related to non-cardiac beta receptors .

Synthesis Analysis

The synthesis of related compounds involves the introduction of heterocyclic moieties either in the aryl part or in the amidic group of the 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols . The synthesis process is not detailed for "1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol" specifically, but the general approach for similar compounds includes condensation reactions and the use of organometallic reagents to introduce various substituents . The protocols for synthesis are optimized to achieve high yields and diastereoselectivities, which are important for the biological activity and safety profile of the resulting compounds .

Molecular Structure Analysis

The molecular structure of compounds in this class is confirmed using techniques such as infrared (IR) spectroscopy, and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, the aminomethoxy derivatives are obtained through condensation reactions, which are a common synthetic route for creating new bonds between molecules . The reactivity of these compounds can also be manipulated through the use of protecting groups, which can be selectively removed to enable further synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heterocyclic moieties and the specific substituents can affect properties such as solubility, stability, and reactivity . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body . The antimicrobial assays of the aminomethoxy derivatives indicate that these compounds have improved efficiency compared to current medicinal agents, suggesting that their physical and chemical properties are favorable for biological activity .

科学研究应用

抗菌剂

已经探索了相关化合物氨基甲氧基衍生物的合成和性质,表明它们作为针对细菌和真菌的有效抗菌剂的潜力。具体而言,相关化合物与甲醛和仲脂族和杂环胺的缩合产生了比目前在医学中使用的某些衍生物表现出更有效的抗菌活性的衍生物 (贾法罗夫等人,2019)。

药理应用

1-苯氧基-3-氨基-丙烷-2-醇的衍生物因其药理价值而受到研究,特别是在心脏病的治疗和预防中。这些衍生物已显示出有希望的 β-肾上腺素能或抗心律失常特性 (格里芬,2001),(申克,2014)。

不对称合成中的酶促拆分

诸如 3-氨基-3-苯基丙烷-1-醇的衍生物的酶促拆分已用于像 (S)-达泊西汀这样的化合物的不对称合成中。此过程利用特定酶进行酯交换反应,产生用于药物生产的宝贵中间体 (托雷等人,2006)。

抗菌合成

已经探索了诸如 3-氨基-2-(4-溴苯基)丙烷-1-醇化合物的合成及其后续反应作为抗菌剂的潜力。这些过程涉及一系列反应,导致形成具有特征性抗菌活性的化合物 (多拉斯瓦米和拉马纳,2013)。

药学中的 NMR 敏感探针

类似于主题化合物的全氟叔丁基 4-羟脯氨酸衍生物已被合成并结合到肽中。这些衍生物显示出独特的构象偏好,并且可以通过 19F NMR 检测到,表明它们在探针和药物化学中的效用 (特雷斯勒和宗德洛,2014)。

属性

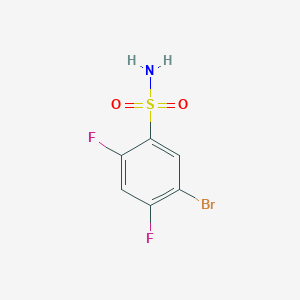

IUPAC Name |

1-amino-3-(4-tert-butylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNCSYWIVAILJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377887 |

Source

|

| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

CAS RN |

41403-84-3 |

Source

|

| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1272525.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272529.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)